rac-tert-butyl (R)-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate
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Overview
Description
rac-tert-butyl ®-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate is a complex organic compound that features a combination of imidazole and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl ®-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the boronate ester group through a substitution reaction. The final step involves the formation of the carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl ®-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
rac-tert-butyl ®-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and functional polymers.
Mechanism of Action
The mechanism of action of rac-tert-butyl ®-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
rac-tert-butyl ®-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate is unique due to the combination of the imidazole and boronate ester functionalities, which provide a versatile platform for various chemical transformations and applications
Properties
Molecular Formula |
C22H31BN2O5 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
tert-butyl [(R)-(1-methylimidazol-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] carbonate |
InChI |
InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)27-17(18-24-13-14-25(18)8)15-9-11-16(12-10-15)23-29-21(4,5)22(6,7)30-23/h9-14,17H,1-8H3/t17-/m1/s1 |
InChI Key |
WHYZYTVZVGORGD-QGZVFWFLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C3=NC=CN3C)OC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CN3C)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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